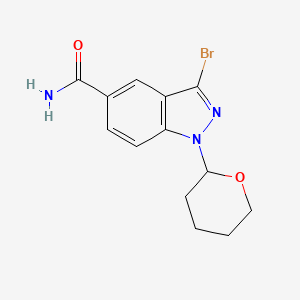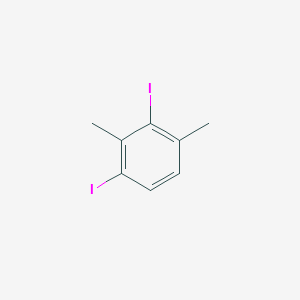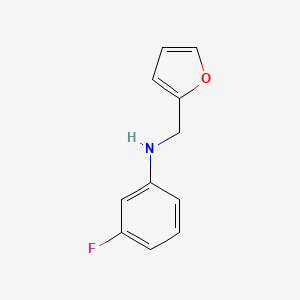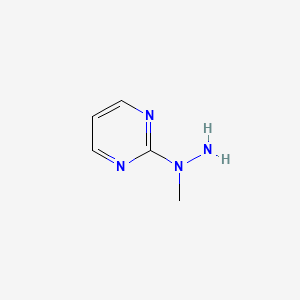
2-Isobutylphenol
Vue d'ensemble
Description
2-Isobutylphenol, also known as 2-(2-Methylpropyl)phenol, is an organic compound with the molecular formula C10H14O. It is a type of phenol where the hydroxyl group is bonded to a benzene ring substituted with an isobutyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mécanisme D'action
Target of Action
The primary targets of 2-Isobutylphenol are currently not well-documented in the literature. This compound, also known as 2-(2-Methylpropyl)phenol, is a type of alkylphenol, which are known to have diverse biological activities. The specific targets of this compound remain to be identified .
Mode of Action
The mode of action of this compound is not well-understood due to the lack of specific studies on this compound. Alkylphenols, in general, are known to interact with various biological targets, leading to changes in cellular functions. The specific interactions and resulting changes caused by this compound are yet to be elucidated .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. Understanding these properties is crucial for predicting the compound’s bioavailability and potential biological effects. Future studies are needed to elucidate these aspects .
Result of Action
The molecular and cellular effects of this compound’s action are not well-known. Given the diverse biological activities of alkylphenols, it is likely that this compound could have multiple effects at the molecular and cellular levels. Specific studies on this compound are needed to confirm this .
Analyse Biochimique
Biochemical Properties
2-Isobutylphenol plays a significant role in biochemical reactions, primarily due to its phenolic structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, enhancing their activity and thereby contributing to the reduction of reactive oxygen species (ROS) levels in cells . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In endothelial cells, this compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress . By enhancing the activity of antioxidant enzymes, this compound reduces oxidative damage and promotes cell survival. Furthermore, this compound can influence gene expression by modulating transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in the regulation of inflammatory responses . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . By inhibiting MMPs, this compound can prevent tissue damage and inflammation. Additionally, this compound can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . The binding of this compound to transcription factors such as NF-κB can also result in the modulation of inflammatory gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Studies have shown that the antioxidant effects of this compound are most pronounced within the first 24 hours of exposure, after which the compound’s efficacy gradually diminishes . Long-term exposure to this compound in in vitro studies has revealed potential cytotoxic effects at high concentrations, indicating the importance of dosage and exposure duration in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can induce toxic effects, including liver and kidney damage . Studies in rodent models have demonstrated that the threshold for toxicity is dose-dependent, with higher doses leading to more severe adverse effects . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its phenolic structure. This compound undergoes phase I and phase II metabolism, involving enzymes such as cytochrome P450 and UDP-glucuronosyltransferases . During phase I metabolism, this compound is hydroxylated by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound are crucial for its detoxification and elimination, as well as for modulating its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, this compound can bind to plasma proteins such as albumin, which facilitates its transport in the bloodstream and distribution to different tissues . The localization and accumulation of this compound within specific tissues depend on factors such as tissue perfusion, binding affinity to transport proteins, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular components and post-translational modifications. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The presence of specific targeting signals or modifications, such as phosphorylation, can direct this compound to particular subcellular compartments . The localization of this compound within mitochondria is particularly significant, as it allows the compound to directly interact with mitochondrial enzymes and protect against oxidative damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isobutylphenol can be synthesized through several methods. One common method involves the Grignard reaction, where 2-methoxybenzaldehyde reacts with isobutylbromide to form the corresponding carbinol. This carbinol is then dehydrated using sulfuric acid to yield the substituted ethylene, which is subsequently hydrogenated to produce the alkyl anisole. Finally, the alkyl anisole is demethylated to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the alkylation of phenol with isobutylene. This process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to distillation and refining to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isobutylphenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the benzene ring towards electrophilic substitution reactions, making it reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4).
Electrophilic Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Substituted phenols with electrophilic groups at ortho and para positions.
Applications De Recherche Scientifique
2-Isobutylphenol has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
4-Isobutylphenol: Similar in structure but with the isobutyl group at the para position.
Phenol: The parent compound without the isobutyl substitution.
2-Methylphenol (o-Cresol): Similar structure with a methyl group instead of an isobutyl group.
Uniqueness: 2-Isobutylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ortho-substitution with an isobutyl group enhances its reactivity in certain chemical reactions compared to its para-substituted counterpart .
Propriétés
IUPAC Name |
2-(2-methylpropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIDBGJMFKNGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067601 | |
| Record name | Phenol, (2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-75-3, 31195-95-6 | |
| Record name | 2-(2-Methylpropyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4167-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, (2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031195956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, (2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, (2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-methylpropyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOBUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG4PCJ3E5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Trimethyl[(3-methylphenyl)ethynyl]silane](/img/structure/B3342908.png)


![4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol](/img/structure/B3342933.png)



![4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide](/img/structure/B3342957.png)
